molecular formula C22H22N2O3 B11362349 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone

Cat. No.: B11362349
M. Wt: 362.4 g/mol
InChI Key: XQKOMDRXKWUCOK-UHFFFAOYSA-N
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Description

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzoxazole ring through the reaction of 2-aminophenol with an appropriate aldehyde or ketone. The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the phenylmethanone group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives with potentially unique properties .

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial .

Industry

In industry, the compound’s properties can be leveraged for the development of new materials with specific characteristics. For example, it may be used in the creation of polymers or other materials that require a combination of rigidity and flexibility .

Mechanism of Action

The mechanism of action of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, piperidine-containing molecules, and phenylmethanone analogs. Examples include:

Uniqueness

What sets [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone apart is its unique combination of structural features. The presence of both a benzoxazole and a piperidine ring, along with the phenylmethanone group, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-prop-2-enoxyphenyl)methanone

InChI

InChI=1S/C22H22N2O3/c1-2-15-26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h2-10,16H,1,11-15H2

InChI Key

XQKOMDRXKWUCOK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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